Tosedostat

Catalog No.
S548190
CAS No.
238750-77-1
M.F
C21H30N2O6
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tosedostat

CAS Number

238750-77-1

Product Name

Tosedostat

IUPAC Name

cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate

Molecular Formula

C21H30N2O6

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17+,18+/m1/s1

InChI Key

FWFGIHPGRQZWIW-SQNIBIBYSA-N

SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-(hydroxy(hydroxycarbamoyl)methyl)-4-methylpentanoylamino)-2-phenylethanoic acid cyclopentyl ester, CHR 2797, CHR-2797, CHR2797, tosedostat

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC2CCCC2

Description

The exact mass of the compound Tosedostat is 406.21039 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of hydroxamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Elderly AML Patients

Scientific Field: Oncology - Hematology

Summary of Application: Tosedostat, an aminopeptidase inhibitor, was evaluated for its potential to improve treatment outcomes in elderly patients with AML and high-risk myelodysplastic syndrome (MDS).

Methods of Application: Patients were randomly assigned to receive standard chemotherapy with or without Tosedostat for two cycles in an open-label randomized phase II study.

Results: The study found no significant difference in complete bone marrow leukemia clearance between both arms. Survival after two years was 33% for the standard arm versus 18% for the Tosedostat arm. The Tosedostat arm also experienced more infectious complications and a higher incidence of atrial fibrillation .

Enhancing Efficacy through Carboxylesterase Induction

Scientific Field: Pharmacology - Pediatric Oncology

Summary of Application: The efficacy of Tosedostat in pediatric AML was investigated, with a focus on enhancing its efficacy through the induction of carboxylesterase 1 (CES1).

Methods of Application: The study involved biochemical assays, quantitative PCR, immunoblotting, and enzyme kinetics assays to measure CES1 activity and its correlation with sensitivity to Tosedostat.

Results: The IC50 of Tosedostat across AML cell lines was approximately 13μM. Pre-treatment with the reversible CES inhibitor benzil increased CES1 activity and reduced cell viability when combined with Tosedostat treatment, suggesting that CES1 induction could be a novel therapeutic approach .

First-in-Man Phase I Pharmacokinetic Study

Scientific Field: Clinical Pharmacology

Methods of Application: The study was a first-in-man trial assessing the antiproliferative and antiangiogenic activity of Tosedostat in vitro.

Tosedostat is a synthetic small molecule classified as a peptidomimetic compound. It features a hydroxamic acid zinc-chelating function and an ester moiety, which contribute to its biological activity. The chemical formula for Tosedostat is C21H30N2O6C_{21}H_{30}N_{2}O_{6}, and it has a molecular weight of approximately 406.48 g/mol. Tosedostat acts primarily as an inhibitor of the M1 family of aminopeptidases, particularly targeting puromycin-sensitive aminopeptidase and leukotriene A4 hydrolase, leading to its anti-proliferative effects in various cancer models .

  • Tosedostat's anti-cancer activity is believed to be linked to its inhibition of aminopeptidases, which are enzymes involved in protein breakdown [].
  • The exact mechanism by which it disrupts cancer cell growth is still under investigation [].
  • As tosedostat is under investigation, its safety profile in humans is still being established through clinical trials [].
  • Studies suggest some promise with manageable side effects, but more research is needed to determine its complete safety profile [].

Tosedostat functions by inhibiting specific aminopeptidases, which are enzymes that remove amino acids from the N-terminus of peptides. This inhibition disrupts protein degradation pathways within cells, particularly in cancerous cells. The compound's mechanism of action involves the chelation of zinc ions within the active sites of these enzymes, effectively blocking their activity and leading to the accumulation of unprocessed peptides .

Tosedostat exhibits significant anti-cancer properties, particularly in hematological malignancies such as acute myeloid leukemia and multiple myeloma. It induces apoptosis in leukemic cell lines and demonstrates selectivity for malignant over normal cells. Its biological effects include:

  • Anti-proliferative Activity: Reduces the growth of cancer cells.
  • Pro-apoptotic Effects: Promotes programmed cell death in tumor cells.
  • Anti-angiogenic Properties: Inhibits the formation of new blood vessels that supply tumors .

  • Formation of Hydroxamic Acid Moiety: This is crucial for the compound's ability to chelate zinc.
  • Esterification: The introduction of ester groups enhances solubility and bioavailability.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for clinical use .

Tosedostat is primarily investigated for its potential in treating various hematological malignancies, including:

  • Acute Myeloid Leukemia: Particularly in relapsed or refractory cases.
  • Multiple Myeloma: Showing promise in combination therapies.
  • Pancreatic Cancer: Under study for its effectiveness alongside other chemotherapeutic agents .

Moreover, ongoing clinical trials are exploring its efficacy when combined with other drugs such as cytarabine and hypomethylating agents.

Tosedostat has been shown to interact with various cellular pathways:

  • mTOR Pathway: It inhibits the phosphorylation of mammalian target of rapamycin, a critical regulator of cell growth and metabolism.
  • Amino Acid Transport Pathways: It induces up-regulation of genes involved in amino acid transport and metabolism, impacting cellular nutrient availability .

These interactions suggest a multifaceted role in modulating tumor microenvironments and enhancing therapeutic outcomes.

Tosedostat shares structural and functional similarities with several other compounds that target aminopeptidases or exhibit anti-cancer properties. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
TosedostatInhibits aminopeptidasesSelective for malignant cells; oral bioavailability
MarizomibProteasome inhibitorTargets proteasome rather than aminopeptidases
VorinostatHistone deacetylase inhibitorPrimarily affects epigenetic regulation
BelinostatHistone deacetylase inhibitorSimilar to vorinostat but with different selectivity
PexidartinibInhibits receptor tyrosine kinasesTargets specific signaling pathways

Tosedostat’s unique mechanism as an aminopeptidase inhibitor distinguishes it from other compounds that may target different aspects of cancer biology, providing a novel approach to treatment strategies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

406.21038668 g/mol

Monoisotopic Mass

406.21038668 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KZK563J2UW

Pharmacology

Tosedostat has pleiotropic effects against a range of human tumor cell lines originating from diverse tumor types in vitro and in vivo.
Tosedostat is a proprietary orally bioavailable inhibitor of the M1 family of aminopeptidases with potential antineoplastic activity. Aminopeptidase inhibitor CHR-2797 is converted intracellularly into a poorly membrane-permeable active metabolite (CHR-79888) which inhibits the M1 family of aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA), and leukotriene A4 (LTA4) hydrolase; inhibition of these aminopeptidases in tumor cells may result in amino acid deprivation, inhibition of protein synthesis due to a decrease in the intracellular free amino acid pool, an increase in the level of the proapoptotic protein Noxa, and cell death. Noxa is a member of the BH3 (Bcl-2 homology 3)-only subgroup of the proapoptotic Bcl-2 (B-cell CLL/lymphoma 2) protein family.

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

Tosedostat is anti-proliferative agent which induces apoptosis in leukemic cell lines in vitro. The mechanism underlying these anti-cancer actions is unclear, particularly since normal cells are much less sensitive to the agents than transformed cells. It exerts potent anti-proliferative, pro-apoptotic and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells. It inhibits a number of M1 aminopeptidase enzyme family members in vitro (eg puromycin-sensitive aminopeptidase (PSA), leukotriene A4 hydrolase (LTA4H)).

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Aminopeptidases [EC:3.4.11.-]
ANPEP (CD13) [HSA:290] [KO:K11140]

Other CAS

238750-77-1

Wikipedia

Tosedostat

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1. Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia By Jenkins, Christopher; Hewamana, Saman; Krige, David; Pepper, Chris; Burnett, Alan From Leukemia Research (2011), 35(5), 677-681.
2. Phase I/II clinical study of tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia By Loewenberg, Bob; Morgan, Gareth; Ossenkoppele, Gert I.; Burnett, Alan K.; Zachee, Pierre; Duehrsen, Ulrich; Dierickx, Daan; Mueller-Tidow, Carsten; Sonneveld, Pieter; Krug, Utz; et al From Journal of Clinical Oncology (2010), 28(28), 4333-4338.
3. A Phase Ib dose-escalation study to evaluate safety and tolerability of the addition of the aminopeptidase inhibitor tosedostat (CHR-2797) to paclitaxel in patients with advanced solid tumours By van Herpen, C. M. L.; Eskens, F. A. L. M.; de Jonge, M.; Desar, I.; Hooftman, L.; Bone, E. A.; Timmer-Bonte, J. N. H.; Verweij, J. From British Journal of Cancer (2010), 103(9), 1362-1368.
4. Quinazoline derivatives and methods of treatment By Tung, Roger From U.S. Pat. Appl. Publ. (2010), US 20100260674 A1 20101014.
5. Surface topographies for non-toxic bioadhesion control By Brennan, Anthony B.; Long, Christopher James; Bagan, Joseph W.; Schumacher, James Frederick; Spiecker, Mark M. From U.S. Pat. Appl. Publ. (2010), US 20100226943 A1 20100909.
6. Starving to succeed By Davenport, Emma L.; Aronson, Lauren I.; Davies, Faith E. From Autophagy (2009), 5(7), 1052-1054.
7. Gene expression biomarkers of aminopeptidase inhibition in tumor-derived cell lines By Krige, David; Drummond, Alan Hastings From PCT Int. Appl. (2009), WO 2009098451 A2 20090813.
8. A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors By Reid, Alison H. M.; Protheroe, Andrew; Attard, Gerhardt; Hayward, Nikki; Vidal, Laura; Spicer, James; Shaw, Heather M.; Bone, Elizabeth A.; Carter, Joanne; Hooftman, Leon; et al From Clinical Cancer Research (2009), 15(15), 4978-4985.
9. Tosedostat: aminopeptidase inhibitor oncolytic By Owen, R. T.; Castaner, R.; Bolos, J. From Drugs of the Future (2009), 34(2), 115-118.
10. Aminopeptidase inhibition as a targeted treatment strategy in myeloma By Moore, Hannah E.; Davenport, Emma L.; Smith, Emma M.; Muralikrishnan, Srikanth; Dunlop, Alan S.; Walker, Brian A.; Krige, David; Drummond, Alan H.; Hooftman, Leon; Morgan, Gareth J.; et al From Molecular Cancer Therapeutics (2009), 8(4), 762-770.
11. Dosing schedules of leukotriene synthesis inhibitors for human therapy By Hermann, David J.; Hartman, Daniel L.; Van Ess, Peter James; Wang, Wenping From PCT Int. Appl. (2008), WO 2009002746 A1 20081231.
12. CHR-2797: An Antiproliferative Aminopeptidase Inhibitor that Leads to Amino Acid Deprivation in Human Leukemic Cells By Krige, David; Needham, Lindsey A.; Bawden, Lindsay J.; Flores, Nicolas; Farmer, Hannah; Miles, Lauren E. C.; Stone, Erica; Callaghan, Juliana; Chandler, Stephen; Clark, Vanessa L.; et al From Cancer Research (2008), 68(16), 6669-6679.
13. Preparation of cytostatic hydroxamic acid derivatives of amino acids By Pearson, Lindsey Ann; Ayscough, Andrew Paul; Huxley, Philip; Drummond, Alan From U.S. (2002), US 6462023 B1 20021008.
14. Antibacterial hydroxamic acid derivatives By Hunter, Michael George; Beckett, Raymond Paul; Clements, Martin John; Whittaker, Mark From PCT Int. Appl. (2000), WO 2000044373 A1 20000803.
15. Hydroxamic acid derivatives as inhibitors of beta-amyloid production By Johnstone, Mandy; Ayscough, Andrew Paul From PCT Int. Appl. (2000), WO 2000009119 A1 20000224.
16. Hydroxamic acid derivatives of amino acids as antiinflammatories By Ayscough, Andrew Paul; Whittaker, Mark From PCT Int. Appl. (1999), WO 9940910 A1 19990819.
17. Aminopeptidase N (CD13) as a target for cancer chemotherapy By Wickstrom Malin; Larsson Rolf; Nygren Peter; Gullbo Joachim From Cancer science (2011), 102(3), 501-8.

Explore Compound Types